molecular formula C9H9BrO2 B14626873 2-Bromo-4-ethylidene-6-methoxycyclohexa-2,5-dien-1-one CAS No. 55182-56-4

2-Bromo-4-ethylidene-6-methoxycyclohexa-2,5-dien-1-one

Cat. No.: B14626873
CAS No.: 55182-56-4
M. Wt: 229.07 g/mol
InChI Key: MXMGNURPEJCKTL-UHFFFAOYSA-N
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Description

2-Bromo-4-ethylidene-6-methoxycyclohexa-2,5-dien-1-one is a chemical compound with the molecular formula C9H9BrO2. This compound is part of the cyclohexa-2,5-dien-1-one family, which is known for its unique structural properties and reactivity. The presence of bromine, ethylidene, and methoxy groups in its structure makes it an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-ethylidene-6-methoxycyclohexa-2,5-dien-1-one typically involves the bromination of 4-ethylidene-6-methoxycyclohexa-2,5-dien-1-one. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an organic solvent like dichloromethane or chloroform. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the rate of bromination and prevent over-bromination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-ethylidene-6-methoxycyclohexa-2,5-dien-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-4-ethylidene-6-methoxycyclohexa-2,5-dien-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-4-ethylidene-6-methoxycyclohexa-2,5-dien-1-one involves its ability to undergo various chemical reactions due to the presence of reactive functional groups. The bromine atom can participate in nucleophilic substitution reactions, while the ethylidene and methoxy groups can influence the compound’s reactivity and stability. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-ethylidene-6-methoxycyclohexa-2,5-dien-1-one is unique due to the presence of the ethylidene group, which imparts distinct reactivity and stability compared to other similar compounds. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in various scientific and industrial applications .

Properties

CAS No.

55182-56-4

Molecular Formula

C9H9BrO2

Molecular Weight

229.07 g/mol

IUPAC Name

2-bromo-4-ethylidene-6-methoxycyclohexa-2,5-dien-1-one

InChI

InChI=1S/C9H9BrO2/c1-3-6-4-7(10)9(11)8(5-6)12-2/h3-5H,1-2H3

InChI Key

MXMGNURPEJCKTL-UHFFFAOYSA-N

Canonical SMILES

CC=C1C=C(C(=O)C(=C1)Br)OC

Origin of Product

United States

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